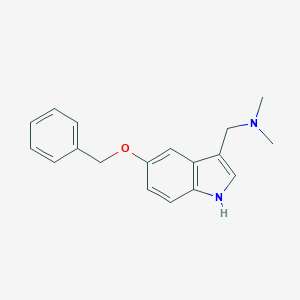

5-Benzyloxygramine

Descripción general

Descripción

5-Benciloxigranina: es un compuesto químico con la fórmula molecular C18H20N2O y un peso molecular de 280.36 g/mol . Es conocido por su papel como estabilizador del dominio N-terminal (N-NTD) de las proteínas de la nucleocápside, exhibiendo tanto actividades antivirales como de estabilización de proteínas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 5-benciloxigranina se puede sintetizar a través del método de síntesis de indol de Fischer. El proceso implica la reacción de 5-benciloxindol-3-carboxaldehído con dimetilamina y formaldehído . Las condiciones de reacción típicamente incluyen el uso de un solvente como el etanol y un catalizador como el ácido clorhídrico. El producto se purifica luego mediante recristalización.

Métodos de Producción Industrial: En entornos industriales, la síntesis de 5-benciloxigranina puede implicar el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar la formación de subproductos y maximizar el rendimiento del compuesto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 5-benciloxigranina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los óxidos correspondientes.

Reducción: Se puede reducir para formar 5-hidroxigranina.

Sustitución: Puede sufrir reacciones de sustitución donde el grupo benciloxilo es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se utilizan reactivos como halógenos o agentes alquilantes en condiciones ácidas o básicas.

Productos Principales:

Oxidación: Formación de óxidos.

Reducción: Formación de 5-hidroxigranina.

Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Antiviral Activity Against Coronaviruses

5-Benzyloxygramine has been identified as a potent inhibitor of the MERS-CoV (Middle East Respiratory Syndrome Coronavirus) nucleocapsid protein (N protein). Research indicates that it acts as an orthosteric stabilizer of protein-protein interactions (PPIs), specifically targeting the N-terminal domain (NTD) of the MERS-CoV N protein. This stabilization leads to abnormal oligomerization of the N protein, which is crucial for viral replication and assembly .

Case Study: Efficacy Against MERS-CoV

- Study Design : Virtual screening was employed to identify compounds that could inhibit the MERS-CoV N protein. This compound emerged as a leading candidate due to its favorable binding interactions.

- Results : The compound demonstrated significant antiviral activity with an effective concentration (EC50) that indicated a strong therapeutic index compared to other tested compounds .

- Mechanism : The compound induces aggregation of the N protein, thereby disrupting its normal function in the viral life cycle .

Structural Insights and Mechanistic Studies

The structural analysis of this compound's interaction with the MERS-CoV N protein was conducted using X-ray crystallography and small-angle X-ray scattering (SAXS). These studies revealed that:

- The compound stabilizes the N-NTD dimers through hydrophobic interactions, which are essential for maintaining the structural integrity of the viral nucleocapsid .

- Changes in the radius of gyration and maximum dimensions of the protein were observed upon binding, indicating significant alterations in protein conformation .

Broader Implications for Drug Discovery

The findings surrounding this compound suggest broader implications for drug discovery in treating viral infections:

- Targeting Non-native PPIs : The successful application of this compound highlights the potential of targeting non-native PPIs in drug design, which has been largely overlooked in traditional approaches .

- Potential for Other Viruses : Given its mechanism of action, there is potential for repurposing this compound against other viral infections, including SARS-CoV-2, as part of broader antiviral strategies .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Compound Name | This compound |

| Target Virus | MERS-CoV |

| Mechanism of Action | Stabilizes N protein dimers; induces aggregation |

| EC50 Value | Favorable therapeutic index relative to controls |

| Research Techniques Used | Virtual screening, X-ray crystallography, SAXS |

| Potential Applications | Antiviral drug development against coronaviruses |

Mecanismo De Acción

La 5-benciloxigranina ejerce sus efectos estabilizando el dominio N-terminal (N-NTD) de las proteínas de la nucleocápside a través de interacciones hidrofóbicas. Esta estabilización conduce a una oligomerización anormal de la proteína N, lo que afecta su función. El compuesto se dirige a bolsillos hidrofóbicos específicos en el N-NTD, lo que lleva a la formación de interacciones proteína-proteína no nativas .

Comparación Con Compuestos Similares

Compuestos Similares:

- 5-Hidroxigranina

- 5-Metoxigranina

- 5-Etoxigranina

Comparación: La 5-benciloxigranina es única en su capacidad para estabilizar el N-NTD de las proteínas de la nucleocápside, una propiedad que no comparten sus compuestos similares. Si bien la 5-hidroxigranina y la 5-metoxigranina también exhiben algunas actividades biológicas, no tienen los mismos efectos de estabilización de proteínas que la 5-benciloxigranina .

Actividad Biológica

5-Benzyloxygramine, a compound with the CAS number 1453-97-0, has garnered significant attention for its biological activities, particularly in the context of antiviral effects and protein-protein interaction (PPI) stabilization. This article explores the compound's biological activity, supported by research findings, case studies, and detailed data.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O |

| Molecular Weight | 280.364 g/mol |

| Density | 1.153 g/cm³ |

| Boiling Point | 442.3 °C at 760 mmHg |

| Melting Point | 137-139 °C |

| Flash Point | 221.3 °C |

This compound functions primarily as an N protein PPI orthosteric stabilizer , exhibiting both antiviral properties and the ability to stabilize the N-terminal domain (NTD) of nucleocapsid proteins from various coronaviruses, including MERS-CoV. This stabilization occurs through hydrophobic interactions that promote abnormal oligomerization of the N protein, which is crucial for viral replication and assembly .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. In a notable study by Lin et al., this compound was identified as a new inhibitor for MERS-CoV through virtual screening methods. The compound demonstrated effective inhibition of viral replication in vitro, with a favorable therapeutic index compared to other tested compounds .

Case Study: MERS-CoV Inhibition

In vitro experiments using Vero E6 cells infected with MERS-CoV showed that this compound significantly reduced viral replication. The effective concentration (EC50) and cytotoxic concentration (CC50) were determined, revealing a promising therapeutic profile:

| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index |

|---|---|---|---|

| This compound | 1.2 | 100 | >83 |

This data indicates that this compound effectively inhibits MERS-CoV while maintaining low toxicity levels .

Protein-Protein Interaction Stabilization

The stabilization of non-native PPIs is a significant aspect of this compound's biological activity. The compound stabilizes the N-NTD dimers of the MERS-CoV nucleocapsid protein, which is essential for its structural integrity and function .

Structural Insights

X-ray crystallography studies revealed that this compound binds to a hydrophobic pocket within the N protein, enhancing its stability:

- Binding Site : The W43 pocket on the nucleocapsid protein.

- Effect on Stability : The melting temperature of the N-NTD increased from 42 °C to 45 °C in the presence of the compound, indicating enhanced thermal stability.

Broader Implications in Antiviral Drug Design

The unique mechanism by which this compound stabilizes protein interactions opens avenues for drug design targeting other viral proteins. Its ability to modify oligomerization patterns can be leveraged to develop novel antiviral therapies against various pathogens.

Propiedades

IUPAC Name |

N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTVAILTNPOQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162974 | |

| Record name | 5-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-97-0 | |

| Record name | N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxygramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1453-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyloxy-N,N-dimethylamino-3-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZYLOXYGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6Y39XT2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of 5-benzyloxygramine?

A1: this compound acts as an antagonist of 5-hydroxytryptamine (5-HT), also known as serotonin. [, , ] It binds to specific 5-HT receptors, denoted as "D-receptors", primarily found in smooth muscle tissue. [, ] This binding prevents 5-HT from exerting its effects, leading to the observed antagonistic activity. [, , ]

Q2: How does the structure of this compound relate to its activity as a 5-HT antagonist?

A2: Studies comparing various 5-HT analogs, including this compound, have revealed that subtle structural modifications can significantly impact their activity. [, ] For instance, replacing the benzyloxy group with a methoxy group or altering the side chain length can diminish antagonist activity on both rat uterus and fundus strip preparations. [, ] This highlights the importance of the specific chemical structure of this compound for its interaction with 5-HT receptors.

Q3: Beyond its role as a 5-HT antagonist, does this compound exhibit any other notable activities?

A3: Recent research has uncovered a novel mechanism of action for this compound in the context of antiviral drug development. [] It can stabilize a non-native protein-protein interaction interface within the nucleocapsid protein (N-NTD) of the MERS-CoV virus. [] This stabilization leads to abnormal oligomerization of the N protein, potentially disrupting viral assembly and replication. []

Q4: What experimental techniques have been used to study the interactions of this compound with its targets?

A4: Various experimental approaches have been employed to understand the interactions of this compound. These include:

- Isolated Tissue Studies: The use of isolated rat uterus and fundus strip preparations allowed researchers to investigate the antagonist activity of this compound against 5-HT. [, ]

- X-ray Crystallography: This technique provided detailed structural information about the interaction between this compound and the MERS-CoV N-NTD, highlighting its role in stabilizing a non-native protein-protein interaction. [, ]

- Small-Angle X-ray Scattering (SAXS): SAXS experiments further supported the findings from X-ray crystallography, confirming the impact of this compound on N-NTD oligomerization. []

Q5: What are the potential implications of the newly discovered antiviral activity of this compound?

A5: The ability of this compound to disrupt the MERS-CoV N protein through a novel mechanism holds promise for antiviral drug development. [] Targeting non-native protein-protein interactions represents a unique approach that could lead to the identification of new antiviral agents against coronaviruses. Further research is needed to explore the therapeutic potential and safety profile of this compound and its derivatives in the context of viral infections.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.